

Technical Guide: Physical Properties & Solubility Profiling of CAS 107469-72-7

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Compound of Interest

Compound Name: 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid
CAS No.: 107469-72-7
Cat. No.: B2506577

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Executive Summary

CAS 107469-72-7, chemically identified as 3-Benzyl-1H-1,2,4-triazole-5-carboxylic acid, is a heterocyclic building block utilized in the synthesis of bioactive small molecules, particularly in the development of enzyme inhibitors and receptor ligands. As a research-grade compound with limited public physicochemical data, this guide provides a structural analysis, predicted property matrix, and rigorous experimental protocols for establishing its solubility profile in a drug discovery context.

Chemical Identity & Structural Characterization[1][2] [3]

Property	Detail
CAS Registry Number	107469-72-7
IUPAC Name	3-Benzyl-1H-1,2,4-triazole-5-carboxylic acid
Synonyms	5-Benzyl-1H-1,2,4-triazole-3-carboxylic acid; 3-(Phenylmethyl)-1H-1,2,4-triazole-5-carboxylic acid
Molecular Formula	C ₁₀ H ₉ N ₃ O ₂
Molecular Weight	203.20 g/mol
SMILES	<chem>O=C(O)C1=NNC(CC2=CC=CC=C2)=N1</chem>
Structural Features	1,2,4-Triazole core (amphoteric), Carboxylic acid (acidic), Benzyl group (lipophilic)

Structural Insight

The molecule features a 1,2,4-triazole ring substituted with a carboxylic acid at position 5 and a benzyl group at position 3.^{[1][2][3][4]} This dual functionality defines its solubility behavior:

- **Acidic Domain:** The carboxylic acid (COOH) provides pH-dependent solubility, ionizing at pH > pKa (approx. 3.5–4.5).
- **Lipophilic Domain:** The benzyl group increases LogP, limiting aqueous solubility in the un-ionized state.
- **H-Bonding:** The triazole ring acts as both a hydrogen bond donor (NH) and acceptor (N), facilitating solubility in polar aprotic solvents like DMSO.

Physical Properties Matrix

Due to the absence of pharmacopeial monographs for this specific intermediate, the following values represent a synthesis of predicted data based on structural analogs and standard chemical principles.

Property	Value / Prediction	Confidence Level
Appearance	White to off-white solid powder	High (Observed)
Melting Point	> 150°C (Decomposition likely >200°C)	Medium (Analogous)
pKa (Acidic)	3.5 – 4.2 (Carboxylic acid)	High (Predicted)
pKa (Basic)	~2.5 (Triazole nitrogen)	Medium (Predicted)
LogP (Octanol/Water)	~1.5 – 1.8	Medium (Predicted)
Hygroscopicity	Low to Moderate	Medium

Solubility Profile & Formulation Strategy

Understanding the solubility landscape is critical for assay reproducibility. The compound exhibits pH-dependent aqueous solubility.

Solvent Compatibility Table

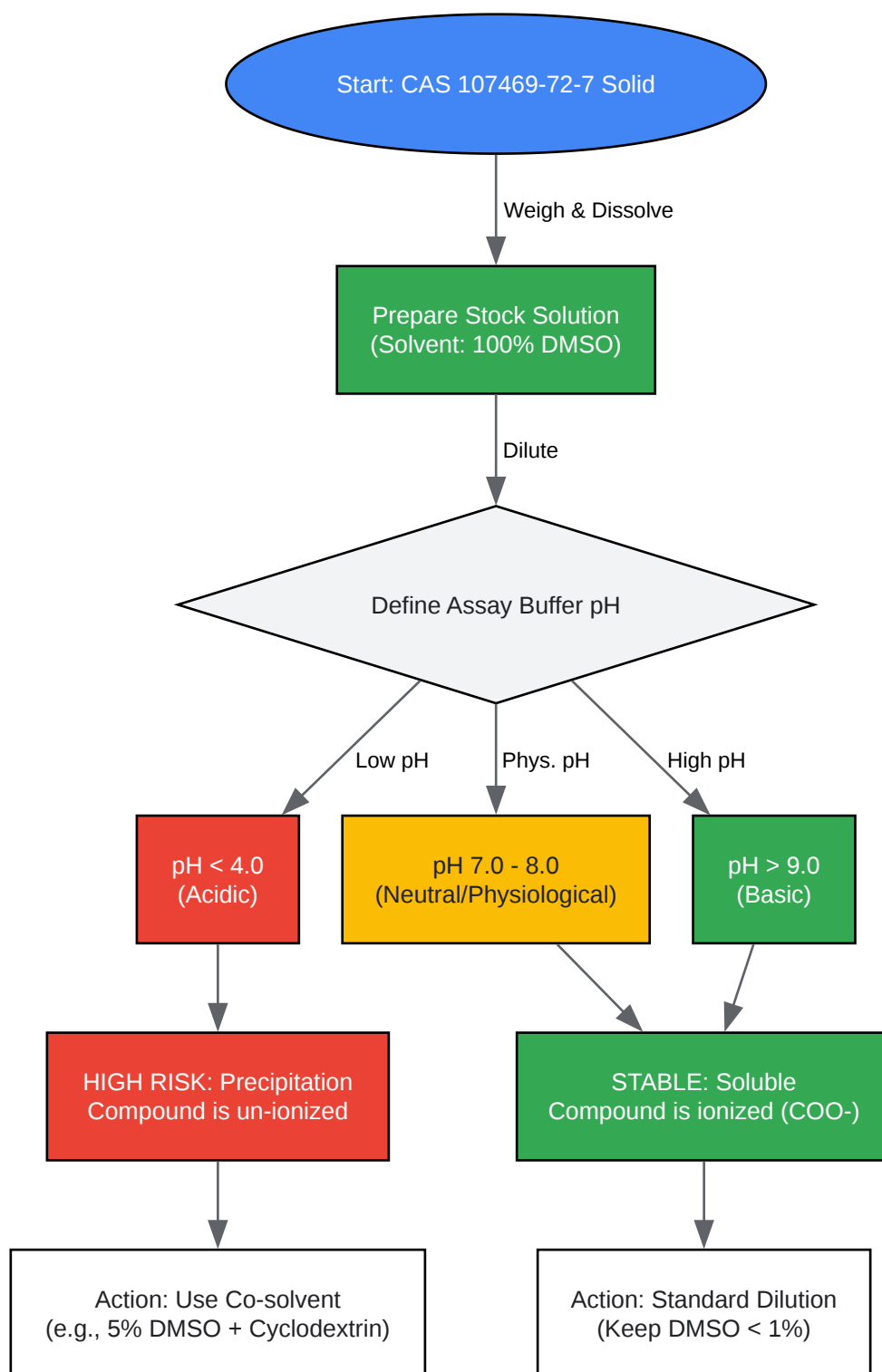
Solvent	Solubility Rating	Application
DMSO	High (> 50 mM)	Primary stock solution solvent.
DMF	High (> 50 mM)	Alternative stock solvent.
Ethanol	Moderate (~10-20 mM)	Co-solvent for biological assays (check precipitation).
Water (Neutral pH)	Low (< 1 mM)	Poor solubility due to protonated acid/lipophilic tail.
PBS (pH 7.4)	Moderate	Ionization of COOH improves solubility vs. water.
0.1 M NaOH	High	Forms the sodium salt (Carboxylate), highly soluble.
0.1 M HCl	Low	Protonation leads to precipitation.

Formulation Logic

- **Stock Preparation:** Always prepare primary stocks in 100% DMSO (anhydrous) to prevent hydrolysis or precipitation. A concentration of 10 mM or 20 mM is standard.
- **Aqueous Dilution:** When diluting into aqueous buffers, ensure the final pH remains above the pKa (approx. 4.5) to maintain the ionized, soluble carboxylate form.
- **"Crash-Out" Risk:** Rapid dilution of a high-concentration DMSO stock into a low-pH (acidic) buffer will likely cause immediate precipitation.

Visualization: Solubility Decision Tree

The following diagram outlines the logic for selecting the appropriate solvent system based on the assay requirements.



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Caption: Decision logic for solvent selection based on pH-dependent ionization behavior of CAS 107469-72-7.

Experimental Methodologies

Since specific literature values are scarce, the following protocols are designed to empirically validate the compound's properties in your specific laboratory setting.

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, verified stock for downstream assays.

- Calculate Mass: For 1 mL of 10 mM solution:
- Weighing: Weigh approx. 2.0 – 2.5 mg of CAS 107469-72-7 into a sterile, amber glass vial (to protect from potential light degradation). Record exact mass.
- Solvent Addition: Add the calculated volume of anhydrous DMSO (Grade $\geq 99.9\%$) to achieve exactly 10 mM.
 - Tip: Do not use water or buffers at this stage.
- Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
- Storage: Aliquot into small volumes (e.g., 50 μL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: Kinetic Solubility Determination (PBS pH 7.4)

Objective: Determine the maximum soluble concentration in physiological buffer.

- Preparation: Prepare a series of dilutions from the 10 mM DMSO stock into PBS (pH 7.4) in a 96-well plate.
 - Target Concentrations: 100 μM , 50 μM , 25 μM , 12.5 μM , 6.25 μM .
 - Ensure final DMSO concentration is constant (e.g., 1%).
- Incubation: Shake the plate at room temperature for 2 hours (equilibrium).

- Filtration/Centrifugation: Centrifuge at 3000 x g for 10 minutes to pellet any precipitate.
- Analysis: Transfer supernatant to a UV-transparent plate. Measure absorbance at 254 nm or 280 nm (aromatic rings).
- Validation: Compare absorbance against a standard curve prepared in 50:50 DMSO:Buffer (where solubility is guaranteed). A drop in absorbance relative to the standard indicates precipitation.

Stability & Handling Protocols

- Storage Conditions: Store solid powder at 2–8°C (short term) or -20°C (long term) in a desiccator. Protect from moisture.
- Light Sensitivity: The triazole-benzyl motif is generally stable, but amber vials are recommended as a precaution against UV-induced photo-oxidation.
- Chemical Incompatibility: Avoid strong oxidizing agents. The carboxylic acid group will react with bases to form salts.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90345164, 3-Benzyl-1H-1,2,4-triazole-5-carboxylic acid. Retrieved from [[Link](#)]
- Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. *Journal of Pharmacological and Toxicological Methods*. Retrieved from [[Link](#)]
- Di, L., & Kerns, E. H. (2016). *Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization*. Academic Press. (Standard reference for solubility protocols).

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Sources

- [1. 107469-72-7 5-benzyl-4H-1,2,4-triazole-3-carboxylic acid \[casget.com\]](#)
- [2. 3-\(Phenylmethyl\)-1H-1,2,4-triazole-5-carboxylic acid | 107469-72-7 \[sigmaaldrich.com\]](#)
- [3. 5-benzyl-1H-1,2,4-triazole-3-carboxylic acid | 107469-72-7 \[sigmaaldrich.com\]](#)
- [4. fluorochem.co.uk \[fluorochem.co.uk\]](#)
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